Enhanced Lipophilicity Compared to Less Branched Primary Amines
The calculated logP of 2,2-dimethylpentan-1-amine (free base) is 2.22410 [1], indicating a significantly higher lipophilicity than the less branched comparator, 2,2-dimethylbutan-1-amine, which has a calculated logP of 1.3813 . This difference in logP (Δ 0.84) can influence membrane permeability and overall pharmacokinetic profile, a key consideration in drug discovery [1].
| Evidence Dimension | Calculated logP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.22410 |
| Comparator Or Baseline | 2,2-Dimethylbutan-1-amine (logP = 1.3813) |
| Quantified Difference | ΔlogP = 0.84 |
| Conditions | Calculated values from chemical databases |
Why This Matters
A higher logP value directly impacts a compound's ability to cross biological membranes, a crucial factor for oral bioavailability and target engagement in medicinal chemistry campaigns.
- [1] Chem960. 2-methylpentan-2-amine. Available at: https://m.chem960.com (accessed April 19, 2026). View Source
